4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)
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Description
Isoxazole is a five-membered heterocyclic compound . It is commonly found in many commercially available drugs . The isoxazole ring is part of some pharmaceutical drugs, including the COX-2 inhibitor valdecoxib (Bextra) and the muscle relaxant cyclobenzaprine (Flexeril).
Molecular Structure Analysis
The isoxazole ring is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. For example, α,β-acetylenic oximes can be converted to substituted isoxazoles under the catalysis of AuCl3 . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .Future Directions
properties
IUPAC Name |
3,8,9-trioxa-4-azatricyclo[5.2.2.02,6]undeca-1,6-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-2-6-7-4(3-8-9-7)5(1)10-11-6/h8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLAUEAWPWLFTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C1OO2)CNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721698 |
Source
|
Record name | 2,3,5,6-Tetrahydro-4,7-epidioxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151742-23-3 |
Source
|
Record name | 2,3,5,6-Tetrahydro-4,7-epidioxy-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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